molecular formula C10H13N3S B2561894 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034379-71-8

5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2561894
CAS No.: 2034379-71-8
M. Wt: 207.3
InChI Key: SCMRDRQSJGMBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system

Preparation Methods

The synthesis of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a [4+2] cycloaddition reaction enabled by organocatalysis can be employed to construct the bicyclic framework . This method allows for the rapid and enantioselective formation of the desired compound from simple starting materials under mild conditions.

Chemical Reactions Analysis

5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. It serves as a valuable building block for the synthesis of biologically active molecules and natural product-like structures . Additionally, its unique bicyclic framework makes it an attractive target for drug discovery and development, as it can potentially modulate various molecular targets and pathways.

Mechanism of Action

The mechanism of action of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,7-diazabicyclo[2.2.1]heptane and bicyclo[2.2.1]heptane-1-carboxylates . These compounds share a similar bicyclic framework but differ in their functional groups and overall structure. The presence of the sulfur and nitrogen atoms in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

5-(4-methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-2-3-11-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMRDRQSJGMBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.